3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid
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Overview
Description
3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C14H11BrN2O3 It is a derivative of benzoic acid, where the amino group is substituted with a 4-bromophenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and an organic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic Acid: Similar in structure but lacks the carbamoyl and amino groups.
3-Aminobenzoic Acid: Similar in structure but lacks the bromophenyl group.
4-Bromophenyl Isocyanate: A precursor in the synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid.
Uniqueness
This compound is unique due to the presence of both the 4-bromophenyl and carbamoyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
651748-63-9 |
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Molecular Formula |
C14H11BrN2O3 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
XLDDBXYVKMODRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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